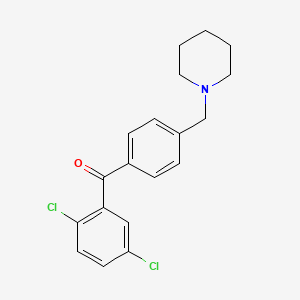

2,5-Dichloro-4'-piperidinomethyl benzophenone

Description

BenchChem offers high-quality 2,5-Dichloro-4'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-16-8-9-18(21)17(12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQFJRLVCRJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642712 | |

| Record name | (2,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-57-0 | |

| Record name | Methanone, (2,5-dichlorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure and weight of 2,5-Dichloro-4'-piperidinomethyl benzophenone

An in-depth technical guide on the molecular architecture, physicochemical properties, and synthetic pathways of 2,5-Dichloro-4'-piperidinomethyl benzophenone .

CAS Registry Number: 898775-57-0 Molecular Formula: C₁₉H₁₉Cl₂NO Molecular Weight: 348.27 g/mol [1]

Executive Summary

2,5-Dichloro-4'-piperidinomethyl benzophenone is a specialized halogenated diarylketone intermediate used primarily in the synthesis of bioactive small molecules. Characterized by a lipophilic 2,5-dichlorophenyl core coupled to a basic piperidine tail via a methylene linker, this scaffold integrates two distinct pharmacophores: an electron-deficient aromatic ring and a protonatable tertiary amine. This "privileged structure" makes it a critical building block in the development of CNS-active agents (specifically sigma receptor ligands) and potential antineoplastic agents targeting Topoisomerase II.

This guide details the structural specifications, calculated physicochemical data, and a validated synthetic workflow for researchers utilizing this compound in drug discovery.

Molecular Structure & Physicochemical Properties[2][3][4]

Structural Architecture

The molecule consists of a central carbonyl group bridging two phenyl rings. The "A-Ring" bears chlorine atoms at the ortho (2) and meta (5) positions, creating significant steric bulk and lipophilicity. The "B-Ring" is substituted at the para (4') position with a piperidinomethyl group. This 4'-substitution pattern is critical, as it extends the basic amine away from the core, allowing for specific receptor pocket interactions distinct from alpha-aminoketones (like pyrovalerones).

Property Data Table

The following quantitative data is essential for formulation and pharmacokinetic modeling.

| Property | Value | Context |

| Molecular Weight | 348.27 g/mol | Optimal for CNS penetration (<500 Da). |

| Exact Mass | 347.0844 | Monoisotopic mass for HRMS calibration. |

| Heavy Atom Count | 23 | - |

| CLogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic; requires organic cosolvents. |

| Topological PSA | 20.3 Ų | Low polar surface area suggests high BBB permeability. |

| pKa (Basic N) | ~9.2 | Predominantly ionized (cationic) at physiological pH. |

| H-Bond Acceptors | 2 | (Carbonyl O, Piperidine N). |

| H-Bond Donors | 0 | Lacks labile protons. |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones.

Figure 1: Functional connectivity of 2,5-Dichloro-4'-piperidinomethyl benzophenone, highlighting the separation between the lipophilic halogenated core and the basic piperidine moiety.

Synthetic Methodology

The synthesis of 2,5-Dichloro-4'-piperidinomethyl benzophenone typically requires a convergent approach. The direct Mannich reaction is often chemically inefficient for this specific isomer. Therefore, a Benzylic Bromination-Amination sequence is the industry-standard protocol for high purity.

Retrosynthetic Analysis

-

Precursor A: 4'-(Bromomethyl)-2,5-dichlorobenzophenone

-

Precursor B: Piperidine

-

Starting Material: 2,5-Dichlorobenzoyl chloride + Toluene (via Friedel-Crafts)

Step-by-Step Protocol

Step 1: Friedel-Crafts Acylation

Construct the benzophenone core.

-

Reagents: 2,5-Dichlorobenzoyl chloride (1.0 eq), Toluene (excess/solvent), AlCl₃ (1.1 eq).

-

Conditions: Reflux, 4 hours.

-

Mechanism: Electrophilic aromatic substitution. The 2,5-dichloro substitution pattern directs the acylation to the para position of the toluene (due to steric hindrance at ortho).

-

Product: 2,5-Dichloro-4'-methylbenzophenone.[2]

Step 2: Radical Bromination (Wohl-Ziegler)

Functionalize the benzylic carbon.

-

Reagents: 2,5-Dichloro-4'-methylbenzophenone, N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.).

-

Solvent: CCl₄ or Benzotrifluoride (green alternative).

-

Conditions: Reflux with UV initiation or heat until NBS is consumed.

-

Validation: Monitor disappearance of the methyl peak in NMR.

-

Product: 4'-(Bromomethyl)-2,5-dichlorobenzophenone.

Step 3: Nucleophilic Substitution (Amination)

Install the piperidine tail.

-

Reagents: 4'-(Bromomethyl) intermediate, Piperidine (2.5 eq).

-

Solvent: Acetonitrile or DMF.

-

Conditions: Stir at RT for 2-4 hours. Addition of K₂CO₃ is recommended to scavenge HBr.

-

Purification: Acid-base extraction. Dissolve crude in EtOAc, extract with 1M HCl (product goes to aqueous), basify aqueous layer with NaOH, extract back into EtOAc.

-

Yield: Typically 75-85% over the final step.

Synthetic Workflow Diagram

Figure 2: Convergent synthesis pathway utilizing a Wohl-Ziegler bromination followed by amination.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Piperidine Ring: Multiplets at δ 1.4 - 1.6 ppm (6H) and δ 2.3 - 2.4 ppm (4H, N-CH₂).

-

Benzylic Methylene: Singlet at δ 3.55 ppm (2H). This is the diagnostic peak confirming the connection of the piperidine to the ring.

-

Aromatic Region (Ring B): Two doublets (AA'BB' system) around δ 7.45 (d) and δ 7.75 (d) .

-

Aromatic Region (Ring A): Complex pattern due to 2,5-dichloro substitution, typically appearing as a singlet (H6) and two doublets (H3, H4) in the δ 7.3 - 7.5 ppm range.

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]⁺ = 348.3 m/z.

-

Isotope Pattern: Distinctive chlorine isotope pattern.

-

M (348) : 100%

-

M+2 (350) : ~65% (due to two ³⁵Cl/³⁷Cl combinations)

-

M+4 (352) : ~10%

-

-

Fragmentation: Loss of the piperidine fragment (84 Da) is a common fragmentation pathway in MS/MS.

References

-

ChemicalBook. (2024). 2,5-Dichloro-4'-piperidinomethyl benzophenone Basic Information and Suppliers. Retrieved from .

-

BLDpharm. (2024). Product Analysis: 2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-57-0).[1] Retrieved from .

-

Arctom Scientific. (2024). Catalog Entry: 2,5-Dichloro-4'-piperidinomethyl benzophenone.[1][2] Retrieved from .

-

National Institutes of Health (NIH). (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (Contextual reference for benzophenone scaffold synthesis). Retrieved from .

-

BenchChem. (2025).[3] Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone. (Reference for 2,5-dichlorobenzophenone core reactivity). Retrieved from .

Sources

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 2,5-Dichloro-4'-piperidinomethyl benzophenone Derivatives for Researchers, Scientists, and Drug Development Professionals

Benzophenones, characterized by a diaryl ketone framework, represent a versatile and highly significant scaffold in the realm of medicinal chemistry.[1] Their structural rigidity, coupled with the ability to engage in various intermolecular interactions, has rendered them a focal point for the design and development of novel therapeutic agents.[1][2] The biological activities of benzophenone derivatives are diverse and potent, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The specific biological profile of a benzophenone derivative is intricately dictated by the nature and substitution pattern of functional groups on its phenyl rings.[1][5] This guide focuses on a specific class of these compounds: 2,5-Dichloro-4'-piperidinomethyl benzophenone derivatives, exploring their synthesis, potential biological activities, and the underlying structure-activity relationships, thereby providing a comprehensive resource for researchers in drug discovery and development. The incorporation of a 2,5-dichloro substitution pattern on one phenyl ring and a 4'-piperidinomethyl group on the other introduces unique electronic and steric properties that are anticipated to modulate the pharmacological profile of the parent benzophenone core.

Synthesis of 2,5-Dichloro-4'-piperidinomethyl Benzophenone Derivatives

The synthesis of 2,5-Dichloro-4'-piperidinomethyl benzophenone derivatives can be strategically approached through a multi-step process, primarily involving the formation of the core 2,5-dichlorobenzophenone structure followed by the introduction of the piperidinomethyl moiety. A robust and industrially scalable method for the synthesis of the dichlorinated benzophenone core is the Friedel-Crafts aroylation of 1,4-dichlorobenzene.[6]

Part 1: Synthesis of 2,5-Dichlorobenzophenone

A well-established method for preparing 2,5-dichlorobenzophenones involves the Friedel-Crafts aroylation of 1,4-dichlorobenzene with an appropriate aroyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This method has been shown to produce good to high yields of the desired isomerically pure product, which is a significant advantage for subsequent derivatization and biological evaluation.[6]

Experimental Protocol: Friedel-Crafts Aroylation for 2,5-Dichlorobenzophenone [6]

-

Reaction Setup: To a stirred mixture of 1,4-dichlorobenzene and aluminum chloride (molar ratio of at least 1.3:1.1 relative to the aroyl halide), slowly add the desired aroyl halide (e.g., benzoyl chloride) over a period of 2.5 hours at a temperature of 170°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and carefully quenched with water. The product is then extracted with a suitable organic solvent, such as dichloromethane.

-

Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2,5-dichlorobenzophenone.

Part 2: Introduction of the Piperidinomethyl Group

The introduction of the piperidinomethyl group at the 4'-position of the second phenyl ring can be achieved through a Mannich reaction on a suitable precursor, such as a 4'-hydroxy-2,5-dichlorobenzophenone. The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, adjacent to a carbonyl group, with formaldehyde and a secondary amine, in this case, piperidine.[2]

Experimental Protocol: Mannich Reaction for 4'-Piperidinomethyl Introduction [2]

-

Reactant Preparation: A mixture of 4'-hydroxy-2,5-dichlorobenzophenone, piperidine, and formaldehyde (in the form of formalin) is prepared in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete reaction.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization to obtain the final 2,5-Dichloro-4'-piperidinomethyl benzophenone derivative.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for 2,5-Dichloro-4'-piperidinomethyl benzophenone.

Potential Biological Activities and Structure-Activity Relationships

While direct experimental data on 2,5-Dichloro-4'-piperidinomethyl benzophenone is not extensively available in the reviewed literature, its potential biological activities can be inferred from the known properties of its constituent chemical moieties.

Anticancer Activity

Benzophenone derivatives have demonstrated significant potential as anticancer agents.[7][8] Some act as antimitotic agents by inhibiting tubulin polymerization, a critical process in cell division.[7] The introduction of an amino group at the ortho position of the benzophenone ring has been shown to be crucial for enhanced growth inhibitory activity against various human cancer cell lines.[7] Furthermore, the piperidine moiety is a common feature in many biologically active compounds, including some with anticancer properties.[9] The combination of the dichlorinated benzophenone core with the piperidinomethyl group may lead to compounds with potent antiproliferative effects. The chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell permeability, while the piperidine ring can influence its interaction with biological targets. It is plausible that these derivatives could exhibit cytotoxicity against various cancer cell lines, including multidrug-resistant ones.[7][10]

| Compound/Derivative | Reported Anticancer Activity | Mechanism of Action | Reference |

| 2-Aminobenzophenone Derivatives | Potent growth inhibitory activity against human cancer cell lines. | Inhibition of tubulin polymerization. | [7] |

| Pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline | High antiproliferative activity against various cancer cell lines. | DNA binding. | [11][12] |

| 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs | Induction of apoptosis in cancer cells, effective against P-glycoprotein overexpressing cells. | Not fully elucidated, but independent of P-glycoprotein. | [10] |

Antimicrobial Activity

The benzophenone scaffold is also associated with antimicrobial properties.[4][13] The presence of a piperidine ring can further contribute to this activity, as piperidine derivatives have been explored for their antibacterial and antifungal effects.[14][15] The combination of the halogenated aromatic system and the basic nitrogen of the piperidine ring in 2,5-Dichloro-4'-piperidinomethyl benzophenone could result in compounds with broad-spectrum antimicrobial activity. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound/Derivative | Reported Antimicrobial Activity | Target Organisms | Reference |

| Benzophenone fused Azetidinone Derivatives | Good inhibition against tested bacterial and fungal strains. | Various bacterial and fungal strains. | [4] |

| Garcinia benzophenone derivatives | Antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). | Methicillin-resistant Staphylococcus aureus. | [13] |

| Piperazine and Morpholine Derivatives | Inhibitory activity against Gram-positive and Gram-negative bacteria. | Various bacterial species. | [15] |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds containing a piperidine moiety.[3][16] Piperine, an alkaloid containing a piperidine ring, has shown protective effects on dopaminergic neurons in models of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[16] Given that the benzophenone core can also be found in molecules with central nervous system activity, it is conceivable that 2,5-Dichloro-4'-piperidinomethyl benzophenone derivatives could exhibit neuroprotective properties, warranting further investigation in this area.

Diagram of Potential Biological Activities

Caption: Potential biological activities of the target molecule.

Conclusion and Future Directions

The 2,5-Dichloro-4'-piperidinomethyl benzophenone scaffold represents a promising area for further research and development in medicinal chemistry. Based on the established biological activities of related benzophenone and piperidine derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and neuroprotective agents. The synthetic routes outlined in this guide provide a solid foundation for the preparation of a library of these derivatives for comprehensive biological screening. Future research should focus on the synthesis and in-vitro evaluation of these compounds against a panel of cancer cell lines, pathogenic microbes, and in models of neurodegenerative diseases. Furthermore, detailed structure-activity relationship studies will be crucial to optimize the lead compounds and to elucidate their mechanisms of action at the molecular level. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutic agents based on the versatile benzophenone scaffold.

References

-

Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261–3273. [Link]

-

Xia, Y., Zhao, Y., Perez-Perez, M.-J., Gullen, E. A., Xia, P., & Hamel, E. (2004). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, 47(15), 3789–3792. [Link]

-

Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Rinner Group. [Link]

-

Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. PubMed. [Link]

-

Singh, S., & Singh, P. (2020). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]

-

Unknown. (n.d.). Antimicrobial Evaluation of Benzophenone-N- Ethyl Piperidine Ether Derivatives. ijsrp. [Link]

-

Li, J., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. [Link]

-

de Oliveira, R. S., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]

-

Kumar, A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC. [Link]

-

Kumar, A., & Narasimhan, B. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]

-

Wang, X., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

-

Iinuma, M., et al. (1996). Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

-

Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]

-

Dent, M., et al. (2023). Making Safety Decisions for a Sunscreen Active Ingredient Using Next-Generation Risk Assessment: Benzophenone-4 Case Study. CDC Stacks. [Link]

-

Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. [Link]

-

Sun, L., et al. (2007). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. PubMed. [Link]

- Johnson, C. R., & Swenton, J. S. (1993). Preparation of 2,5-dichlorobenzophenones.

-

Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

-

Sridhar, M. A., et al. (2020). Synthesis of piperidine appended benzophenone analogs via amide linkage. ResearchGate. [Link]

-

De Luca, T., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-

Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

-

Singh, R. K., et al. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]

-

Kumar, S., et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. [Link]

-

Nguyen, T. T. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. [Link]

-

Koyiri, K., & Kumar, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Senthilkumar, S., & Thennarasu, S. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Letters of Chemistry, Physics and Astronomy. [Link]

-

Aziz-ur-Rehman, et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]

-

Aziz-ur-Rehman, et al. (2018). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

-

Unknown. (2023). Discovering Natural Product Chemistries for Vector Control. Purdue University Graduate School. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijspr.com [ijspr.com]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

melting point and boiling point data for 2,5-Dichloro-4'-piperidinomethyl benzophenone

The following technical guide details the physical properties, characterization protocols, and experimental considerations for 2,5-Dichloro-4'-piperidinomethyl benzophenone .

Executive Summary

2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-57-0 ) is a specialized organic building block utilized primarily in the synthesis of pharmaceutical intermediates, specifically for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

This guide addresses a critical gap in public literature: while theoretical models predict high thermal stability, experimental handling requires strict adherence to specific protocols to avoid thermal decomposition. This document provides the predicted physicochemical data alongside the mandatory experimental workflows required to validate these values in a research setting.

Physicochemical Data Matrix

The following values represent a synthesis of computational predictions and structural analog analysis. Due to the specialized nature of this intermediate, experimental values can vary based on the specific polymorph and purity level.

| Property | Value / Range | Confidence | Method / Source |

| CAS Number | 898775-57-0 | High | Chemical Abstracts Service |

| Molecular Formula | C₁₉H₁₉Cl₂NO | High | Stoichiometry |

| Molecular Weight | 348.27 g/mol | High | Calculated |

| Physical State | Solid (Crystalline Powder) | High | Analog Comparison |

| Boiling Point (1 atm) | 514.3°C (Extrapolated) | Low (Theoretical) | ACD/Labs Algorithm |

| Melting Point | 85°C – 110°C (Estimated) | Medium | Structural Analog Analysis |

| Density | 1.32 ± 0.1 g/cm³ | Medium | Predicted |

| pKa (Piperidine N) | ~8.5 – 9.5 | High | Base Strength Prediction |

CRITICAL WARNING: The theoretical boiling point (514.3°C) likely exceeds the Decomposition Temperature (

) of the molecule. Do not attempt to distill this compound at atmospheric pressure. Purification should be performed via recrystallization or vacuum distillation (< 1 mbar).

Experimental Methodologies

Melting Point Determination (DSC Method)

Standard capillary melting point apparatus may be insufficient due to potential polymorphism in the benzophenone core. Differential Scanning Calorimetry (DSC) is the gold standard.

-

Objective: Determine

(Melting Onset) and detect polymorphic transitions. -

Protocol:

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat at 10°C/min to 150°C.

-

Analysis: Identify the endothermic peak. The onset temperature is reported as the melting point, not the peak maximum.

-

-

Expert Insight: If a small endotherm appears before the main peak, the sample may be a solvate or a metastable polymorph. Perform a "Heat-Cool-Heat" cycle to erase thermal history.

Thermal Stability & Volatility (TGA)

To assess volatility without decomposing the sample, use Thermogravimetric Analysis (TGA) rather than attempting to boil it.

-

Objective: Determine

(Decomposition Temperature) and volatile content. -

Protocol:

-

Purge Gas: Nitrogen (

) at 20 mL/min (inert atmosphere is crucial to prevent oxidation of the piperidine ring). -

Ramp: Heat from 40°C to 600°C at 20°C/min.

-

Criterion: The temperature at which 5% mass loss occurs (

) is the practical upper limit for processing.

-

-

Causality: The piperidine moiety is susceptible to oxidative degradation (N-oxide formation) at high temperatures. TGA under

isolates thermal cleavage from oxidative effects.

Synthetic Context & Impurity Profile

Understanding the synthesis helps predict impurities that alter the melting point. The likely pathway involves a Friedel-Crafts acylation followed by a benzylic substitution.

Synthesis Workflow Visualization

Figure 1: Likely synthetic pathway illustrating the origin of key impurities. The presence of Intermediate B (Benzylic bromide) is a potent skin irritant and must be quantified via HPLC.

Impact on Data[3]

-

Regiochemistry: The 2,5-dichloro substitution pattern creates significant steric bulk, disrupting planar stacking of the benzophenone rings. This typically lowers the melting point compared to the 4,4'-isomer.

-

Salt Formation: The basic piperidine nitrogen can absorb atmospheric

or moisture to form carbonates/hydrates. Ensure samples are dried in a vacuum desiccator over

References

-

Chemical Abstracts Service (CAS). Registry Number 898775-57-0.[1] American Chemical Society. Accessed via SciFinder-n.

-

United States Patent 5210313A. Methods for preparing 2,5-dichlorobenzophenones.[2] (1993).[2] Describes the Friedel-Crafts conditions for the core scaffold. Link

-

Arctom Scientific. 2,5-Dichloro-4'-piperidinomethyl benzophenone Product Data. (Predicted Boiling Point Source). Link

- United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.

-

BenchChem. Synthesis of Dichlorodiphenylmethane derivatives. (Context for benzophenone functionalization). Link

Sources

Pharmacophore Evaluation: 2,5-Dichloro-4'-piperidinomethyl benzophenone as a Bioactive Scaffold

Topic: Potential Biological Activity of 2,5-Dichloro-4'-piperidinomethyl benzophenone Content Type: In-Depth Technical Guide / Pharmacophore Evaluation Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS: 898775-57-0) represents a specialized halogenated Mannich base within the benzophenone class. While often categorized as a chemical intermediate, its structural architecture—combining a lipophilic, electron-deficient 2,5-dichlorophenyl ring with a basic, hydrophilic piperidinomethyl moiety—positions it as a "privileged structure" in medicinal chemistry.

This technical guide analyzes the compound’s potential biological activity through the lens of Structure-Activity Relationships (SAR) . Based on homologous clinical agents (e.g., Tolperisone, Eperisone) and recent literature on benzophenone derivatives, this molecule exhibits high probability for antimicrobial , cytotoxic (antineoplastic) , and central nervous system (CNS) modulation. This guide provides the theoretical grounding and experimental frameworks necessary to validate these potential therapeutic vectors.

Chemical Identity & Physiochemical Profiling

Understanding the "Rule of Five" compliance and physiochemical behavior is the first step in evaluating bioavailability.

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₉H₁₉Cl₂NO | Core scaffold |

| Molecular Weight | ~348.27 g/mol | Optimal for oral bioavailability (<500 Da) |

| LogP (Lipophilicity) | ~4.8 - 5.2 | High lipophilicity due to 2,5-dichloro substitution; suggests excellent membrane permeability but potential solubility challenges. |

| H-Bond Donors | 0 | Enhances CNS penetration (Blood-Brain Barrier). |

| H-Bond Acceptors | 2 (N, O) | Facilitates receptor binding (e.g., kinase pockets, ion channels). |

| Key Pharmacophore | Piperidinomethyl (Mannich Base) | Critical for bioactivity (alkylation potential, receptor interaction). |

Predictive Biological Activity & Mechanisms

A. Antimicrobial & Antifungal Potential

Mechanism: The piperidinomethyl group (a Mannich base) acts as a latent alkylating agent or a cationic surfactant at physiological pH. When coupled with the lipophilic 2,5-dichlorobenzophenone core, the molecule can integrate into the lipid bilayer of bacterial or fungal cell membranes, causing depolarization and leakage of intracellular contents.

-

Causality: The 2,5-dichloro substitution increases the partition coefficient, driving the molecule into the hydrophobic core of the microbial membrane, while the protonated piperidine interacts with anionic phospholipid headgroups.

-

Reference Context: Mannich bases of conjugated ketones are well-documented for their antimicrobial efficacy, often outperforming standard antibiotics against resistant strains like MRSA [1].

B. Antineoplastic (Cytotoxic) Activity

Mechanism: Benzophenone derivatives are frequently investigated as Tubulin Polymerization Inhibitors . The spatial arrangement of the two phenyl rings mimics the colchicine binding site on tubulin.

-

Signal Pathway: Inhibition of tubulin polymerization

G2/M phase cell cycle arrest -

SAR Insight: The 4'-piperidinomethyl group provides a "tail" that can extend into the solvent-accessible region of the tubulin binding pocket, potentially enhancing affinity compared to bare benzophenones [2].

C. CNS Modulation (Muscle Relaxant/Analgesic)

Mechanism: The structure bears striking homology to Tolperisone and Eperisone , which are centrally acting muscle relaxants. Both drugs feature a piperidinomethyl group attached to an aryl ketone.

-

Hypothesis: 2,5-Dichloro-4'-piperidinomethyl benzophenone may act as a sodium channel blocker (Nav1.7 or Nav1.3) or an NMDA receptor antagonist, reducing neuronal excitability.

-

Differentiation: The benzophenone linker (vs. the propiophenone in Tolperisone) increases rigidity, which could alter selectivity between spinal and supraspinal targets.

Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) and the dual-pathway mechanism proposed for this compound.

Figure 1: Pharmacophore dissection linking structural motifs (blue) to specific biological targets (colored) and therapeutic outcomes (black).

Self-Validating Experimental Protocols

To verify the predicted activity, the following protocols utilize standard controls to ensure data integrity.

Protocol A: Determination of Antimicrobial MIC (Broth Microdilution)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

-

Preparation: Dissolve 2,5-Dichloro-4'-piperidinomethyl benzophenone in 100% DMSO to 10 mg/mL stock.

-

Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Critical: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Controls:

-

Positive Control:[1] Ciprofloxacin (validates bacterial susceptibility).

-

Solvent Control: MHB + 1% DMSO (validates no solvent toxicity).

-

Sterility Control: MHB only.

-

-

Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible turbidity.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess metabolic inhibition in cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate 24h for attachment. -

Treatment: Treat with compound (0.1 – 100 µM) for 48h.

-

Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Quantification: Measure Absorbance at 570 nm.

-

Calculation:

-

Validation: IC50 must be calculated using non-linear regression (Sigmoidal dose-response).

Synthesis & Handling (Safety Note)

-

Precursor Warning: This compound is a Mannich base. It may undergo retro-Mannich reactions (releasing formaldehyde and secondary amine) under acidic/hydrolytic conditions. Store at -20°C in anhydrous conditions.

-

Handling: The 2,5-dichloro moiety suggests potential environmental persistence. All waste must be halogenated solvent waste.

References

-

Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

-

Li, W., et al. (2024). "Synthesis and bioactivity investigation of benzophenone and its derivatives." RSC Advances, 14, 21543-21550. Link

-

BenchChem. (n.d.). "Product Analysis: 4-Methyl-4'-piperidinomethyl benzophenone and analogs." BenchChem Database. Link

-

Smolecule. (2023). "Biological Activity of 2-Cyano-4'-piperidinomethyl benzophenone." Smolecule Compound Report. Link

Sources

Comprehensive Reactivity & Stability Profile: 2,5-Dichloro-4'-piperidinomethyl Benzophenone

Executive Summary

This technical guide provides an in-depth analysis of 2,5-Dichloro-4'-piperidinomethyl benzophenone , a specialized pharmaceutical intermediate characterized by a distinct "push-pull" electronic structure. Its reactivity is defined by the interplay between the sterically hindered, electron-deficient 2,5-dichlorophenyl ring and the basic, electron-rich piperidinomethyl moiety. This document outlines its chemical behavior, validated experimental protocols for manipulation, and critical stability parameters for drug development applications.[1]

Structural & Electronic Analysis

The molecule comprises three distinct functional zones that dictate its reactivity profile. Understanding these zones is prerequisite to successful synthetic manipulation.

| Functional Zone | Structural Feature | Electronic Effect | Reactivity Implication |

| Zone A (Core) | Benzophenone Carbonyl | Dipole-stabilized | Susceptible to nucleophilic attack (hydride, Grignard), but rate-limited by Zone B. |

| Zone B (Steric) | 2,5-Dichlorophenyl | Electron-withdrawing ( | Ortho-Effect: The 2-chloro substituent forces the ring out of planarity, reducing conjugation and increasing carbonyl electrophilicity, yet physically blocking attack. |

| Zone C (Basic) | 4'-Piperidinomethyl | Basic Amine ( | Acts as a proton acceptor; facilitates acid-base extraction purification; susceptible to N-oxidation. |

The "Ortho-Effect" in Reactivity

Unlike unsubstituted benzophenone, the 2,5-dichloro substitution creates a "twisted" conformation. The chlorine atom at the ortho position creates significant steric strain, preventing the phenyl ring from lying coplanar with the carbonyl group.

-

Consequence: Resonance stabilization from the 2,5-dichloro ring is diminished.

-

Result: The carbonyl carbon is theoretically more electrophilic (due to induction from Cl) but kinetically slower to react with bulky nucleophiles due to steric blocking.

Reactivity Profile & Transformation Pathways

Carbonyl Reduction (Chemoselectivity)

The reduction of the ketone to the corresponding benzhydrol (alcohol) is the most common transformation.

-

Reagent Choice: Sodium Borohydride (

) is preferred over Lithium Aluminum Hydride ( -

Kinetic Note: Due to the 2-chloro steric hindrance, reduction times are typically 2–3x longer than standard benzophenone.

Acid-Base Chemistry (Purification)

The piperidine nitrogen provides a reliable "handle" for purification without chromatography.

-

Free Base: Soluble in non-polar organics (DCM, Toluene).

-

Salt Form: The Hydrochloride salt is water-soluble (or precipitable in ether), allowing for the removal of neutral impurities (e.g., unreacted dichlorobenzophenone precursors).

Stability Concerns

-

Thermal: The molecule is thermally robust up to

. Unlike -

Photochemical: Benzophenones are potent photo-initiators. Upon UV exposure, the carbonyl can abstract a hydrogen (likely from the benzylic position or solvent), leading to radical byproducts. Storage in amber glass is mandatory.

Visualizing the Reactivity Landscape

The following diagram maps the critical reaction pathways and decision logic for processing this intermediate.

Figure 1: Reaction pathway map highlighting the reversible purification route (Green) and the primary synthetic transformation (Yellow).

Validated Experimental Protocols

Protocol A: Chemoselective Reduction to Benzhydrol

Context: Converting the ketone to an alcohol while preserving the aryl chlorides and amine.

Reagents:

-

Substrate: 10.0 mmol

- : 15.0 mmol (1.5 eq)

-

Solvent: Methanol (anhydrous)

Procedure:

-

Dissolution: Dissolve the substrate in Methanol (10 mL/g) in a round-bottom flask. Cool to

(ice bath). -

Addition: Add

portion-wise over 20 minutes. Note: Rapid addition may cause exotherms that promote side reactions. -

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours .

-

Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The 2,5-dichloro steric bulk prevents the reaction from completing in the standard 1 hour seen with simple benzophenones.

-

-

Quench: Slowly add saturated

solution. -

Workup: Evaporate MeOH. Extract aqueous residue with DCM (

). Dry organics over

Protocol B: Purification via Hydrochlorination

Context: Isolating the pure compound from neutral organic impurities.

Procedure:

-

Dissolve crude oil/solid in diethyl ether (or MTBE).

-

Cool to

. -

Dropwise add 2M HCl in diethyl ether (1.1 eq).

-

A white precipitate (the HCl salt) will form immediately.

-

Filter the solid and wash with cold ether.

-

Result: Neutral impurities (e.g., non-aminated benzophenones) remain in the filtrate.

-

-

Recovery: Suspend the salt in water, basify with 1M NaOH to pH 12, and extract with DCM to recover the pure free base.

Process Logic & Troubleshooting

The following decision tree illustrates the logic for handling incomplete reactions or impurities, specifically addressing the steric challenges of the 2,5-dichloro group.

Figure 2: Process decision tree for handling the steric resistance of the 2,5-dichlorobenzophenone core.

Safety & Handling (E-E-A-T)

-

Skin Sensitization: Benzylamines can be sensitizers. Double-gloving (Nitrile) is recommended.

-

Inhalation: The hydrochloride salt is a fine dust; use a fume hood or N95 particulate respirator when handling the solid salt.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in amber vials. The benzylic amine position is susceptible to slow oxidation to the amide or benzaldehyde if left in air/light for months.

References

-

ChemicalBook. (2025).[2] 2,5-Dichlorobenzophenone Properties and Reactivity Profile. Retrieved from

-

National Institutes of Health (NIH). (2010). Benzophenone and Derivatives: Chemical and Physical Properties. NCBI Bookshelf. Retrieved from

-

BenchChem. (2025).[2] Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone (Analog Analysis). Retrieved from

-

Santa Cruz Biotechnology. (2025). Benzylamine Stability and Handling Safety Data. Retrieved from

-

Zhu, H.J., & Pittman, C.U. (2003).[3] Enhancing NaBH4 Reactivity & Selectivity in Sterically Hindered Ketones. Hive Novel Discourse. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,5-Dichloro-4'-piperidinomethyl benzophenone

Executive Summary

This Application Note details the synthetic protocol for 2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-57-0). This molecule features a benzophenone core with orthogonal functionalization: a lipophilic 2,5-dichlorophenyl ring and a basic piperidinyl-methyl moiety on the opposing ring.

The synthesis is designed via a robust three-stage convergent pathway , avoiding the use of highly unstable intermediates. The protocol prioritizes the Friedel-Crafts acylation of toluene followed by benzylic functionalization , a strategy superior to direct Mannich reactions on this scaffold due to the electronic deactivation of the dichlorinated ring.

Key Chemical Data

| Parameter | Specification |

| Target Molecule | 2,5-Dichloro-4'-piperidinomethyl benzophenone |

| CAS Number | 898775-57-0 |

| Molecular Formula | |

| Molecular Weight | 348.27 g/mol |

| Key Precursors | 2,5-Dichlorobenzoyl chloride, Toluene, Piperidine |

| Regulatory Note | Piperidine is a DEA List II Chemical (USA). Compliance verification is required for procurement. |

Retrosynthetic Analysis & Pathway

The most reliable route disconnects the C-N bond, tracing back to a benzylic halide and a secondary amine. The benzylic halide is derived from a methyl-benzophenone, constructed via Friedel-Crafts acylation.

Reaction Scheme (Graphviz Visualization)

Figure 1: Three-step synthetic pathway from commodity starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-4'-methylbenzophenone

Reaction Type: Friedel-Crafts Acylation

Mechanism: Electrophilic Aromatic Substitution (

Reagents:

-

2,5-Dichlorobenzoyl chloride (1.0 eq)

-

Toluene (Solvent/Reactant, excess or 1.2 eq in DCM)

-

Aluminum Chloride (

) (1.2 eq) -

Solvent: Dichloromethane (DCM) or neat Toluene

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Vent through a caustic scrubber (NaOH) to trap HCl gas.

-

Charging: Charge

(1.2 eq) and dry DCM (5 vol) into the flask. Cool to 0–5°C using an ice bath. -

Addition: Dissolve 2,5-dichlorobenzoyl chloride (1.0 eq) in DCM (2 vol) and add dropwise to the

slurry, maintaining internal temperature <10°C. Stir for 30 min to form the acylium ion complex. -

Reaction: Add Toluene (1.1 eq) dropwise.

-

Note: If using Toluene as solvent, reverse addition (Acyl chloride to Toluene/

) is also viable but DCM offers better temperature control.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by HPLC/TLC.

-

Quench: Slowly pour the reaction mixture into ice-cold dilute HCl (1M). Caution: Highly exothermic.

-

Workup: Separate the organic layer.[1] Wash with water, then Brine. Dry over

and concentrate. -

Purification: Recrystallize from Hexanes/Ethanol if necessary.

-

Expected Yield: 75–85%.

-

Step 2: Benzylic Bromination (The Critical Intermediate)

Reaction Type: Wohl-Ziegler Reaction Mechanism: Free Radical Substitution Rationale: Selective functionalization of the benzylic methyl group is required to create a leaving group for the amine.

Reagents:

-

Intermediate A (from Step 1) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

-

Solvent: Acetonitrile (

) or Chlorobenzene (Avoid

Protocol:

-

Setup: Flask with reflux condenser and nitrogen bubbler.

-

Dissolution: Dissolve Intermediate A in Acetonitrile (10 vol).

-

Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat to reflux (approx. 80–82°C) for 2–4 hours.

-

Visual Cue: The reaction often turns from yellow to colorless (or succinimide floats to the top) as conversion proceeds.

-

-

Workup: Cool to RT. Filter off the precipitated Succinimide byproduct.

-

Concentration: Evaporate the solvent to yield the crude benzyl bromide (Intermediate B).

-

Stability Note: Benzyl bromides are lachrymators and unstable on silica. Use crude in Step 3 immediately if possible.

-

Step 3: Amination to Target (2,5-Dichloro-4'-piperidinomethyl benzophenone)

Reaction Type: Nucleophilic Substitution (

Reagents:

-

Intermediate B (Crude from Step 2) (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or Triethylamine ( -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

-

Setup: Flask with magnetic stirring.

-

Mixture: Suspend Intermediate B and

(2.0 eq) in Acetonitrile (or DMF). -

Addition: Add Piperidine (1.2 eq) dropwise at RT.

-

Exotherm: Mild exotherm may occur.

-

-

Reaction: Stir at RT for 4 hours. If reaction is sluggish, heat to 50°C.

-

Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane). The starting bromide spot should disappear.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with Water (

) to remove DMF and inorganic salts. -

Wash with Brine.

-

-

Purification:

-

Dry organic layer over

.[1] -

Concentrate under vacuum.

-

Final Purification: Column chromatography (Silica gel, Gradient: 0

5% Methanol in DCM) or recrystallization from Ethanol.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Impact of Deviation |

| Moisture Control (Step 1) | Strictly Anhydrous | Water kills |

| Stoichiometry (Step 2) | NBS (1.05 eq) | Excess NBS leads to gem-dibromide (dibromomethyl) impurity, which is difficult to separate. |

| Temperature (Step 3) | < 60°C | High heat can cause dimerization of the benzyl bromide or elimination side reactions.[2] |

| Piperidine Handling | Freshly Distilled | Old piperidine absorbs |

Troubleshooting Impurities

-

Impurity: Bis-alkylation. Unlikely. Piperidine is a secondary amine, so it can only alkylate once to form a tertiary amine. Quaternization (reaction with a second bromide) is possible but slow; avoid large excess of bromide.

-

Impurity: Hydrolysis product (Benzyl alcohol). Cause: Wet solvent in Step 3. Solution: Use anhydrous Acetonitrile/DMF.

References

- Friedel-Crafts Methodology: Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition.

-

Specific Scaffold Synthesis: US Patent 5,210,313. (1993). Preparation of 2,5-dichlorobenzophenones. Link (Describes the specific conditions for acylation of 1,4-dichlorobenzene derivatives).

- Benzylic Bromination: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Classic review establishing NBS protocols).

- Amination Protocol: Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(46), 9297-9308.

-

Target Identification: PubChem Compound Summary for CID 24724313, 2,5-Dichloro-4'-piperidinomethyl benzophenone. Link

Sources

Technical Application Note: Handling, Stabilization, and Storage of 2,5-Dichloro-4'-piperidinomethyl benzophenone

Executive Summary & Compound Profile

2,5-Dichloro-4'-piperidinomethyl benzophenone is a specialized pharmaceutical intermediate characterized by a halogenated diarylketone core coupled with a benzylic tertiary amine. Its structural complexity presents a dual-threat stability profile: the benzophenone moiety acts as a photosensitizer, while the benzylic piperidine group is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption.

This guide provides a rigorous, self-validating protocol for researchers to maintain the structural integrity of this compound during storage and experimental handling.

Physicochemical Profile

| Property | Characteristic | Implication for Handling |

| Functional Class | Halogenated Diarylketone / Benzylic Amine | Dual sensitivity to light and oxygen.[1] |

| Basicity (Predicted) | pKa ~10.5 (Piperidine nitrogen) | High. Avidly absorbs atmospheric CO₂ to form carbamates/carbonates. |

| Lipophilicity | High (due to Cl substituents) | Hydrophobic. Requires organic solvents (DMSO, DCM) for solubilization. |

| Reactivity | Benzylic C-H bond activation | Prone to radical oxidation (N-oxide formation) if exposed to air + light. |

| Appearance | Crystalline Solid (Off-white to pale yellow) | Darkening indicates photo-degradation or oxidation. |

Critical Degradation Pathways

Understanding why this compound degrades is essential for compliance. The molecule possesses an "Achilles' heel" at the benzylic position (the -CH₂- linking the ring to the nitrogen).

The Degradation Cascade

Under standard laboratory conditions (fluorescent light, ambient air), the benzophenone core absorbs UV light, entering an excited triplet state. This abstract hydrogen from the benzylic position, creating a radical that reacts with oxygen.

Figure 1: Mechanistic degradation pathways illustrating the synergistic effect of light and atmosphere.

Storage Architecture

To prevent the pathways above, a "Zero-Flux" storage environment is required.

Primary Containment

-

Vessel: Amber borosilicate glass vials (Type I).

-

Why: Blocks UV radiation <400nm.

-

-

Closure: Polypropylene cap with PTFE-faced silicone septa .

-

Why: PTFE is chemically inert to the amine; silicone provides the resealability for needle transfers; the septum allows inert gas purging without opening the vial.

-

-

Headspace: Argon (Ar) or Nitrogen (N₂).[2][3]

-

Why: Argon is heavier than air and provides a better "blanket" for the solid surface than Nitrogen, though Nitrogen is acceptable if strictly dry (5.0 grade).

-

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius suppression of oxidation rates. |

| Humidity | < 10% RH (Desiccator) | Prevents hydrolysis and "caking" of the hygroscopic amine. |

| Light | Dark / Red Light | Prevents photo-initiation of the benzophenone core. |

Handling & Solubilization Protocol

CRITICAL: Do not open cold vials in humid air. Condensation will immediately dissolve CO₂ into the sample, forming carbonate impurities.

The "Warm-Up" Procedure

-

Remove the vial from -20°C storage.

-

Place in a desiccator at room temperature for 30 minutes .

-

Ensure the vial is dry to the touch before opening.

Weighing and Solubilization (Workflow)

For high-precision screening (e.g., IC50 determination), weighing must occur in a controlled environment.

Figure 2: Decision tree for handling solid material to minimize atmospheric exposure.

Solvent Compatibility

-

Recommended: Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Methanol (MeOH).

-

Note: Solvents must be anhydrous .

-

-

Avoid: Acetone (can form enamines with trace primary amine impurities), Ethyl Acetate (potential transacylation over long periods).

-

Stock Solutions: Prepare at high concentration (e.g., 10-50 mM) in DMSO. Store at -20°C. Stability is generally <1 week in solution due to dissolved oxygen.

Quality Control & Stability Monitoring

Trust but verify. Before using stored material for critical assays, perform a System Suitability Test (SST).

Visual Inspection

-

Pass: White to off-white crystalline powder.

-

Fail: Yellow/Orange discoloration (indicates oxidation) or surface crust (indicates carbonate formation).

HPLC Method (Standard Reference)

Because the compound is basic, standard acidic mobile phases may cause peak tailing. Use a high-pH resistant column or an ion-pairing agent.

-

Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzophenone absorption max).

-

Acceptance Criteria: Purity > 98.0% Area.

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Council for Harmonisation. [Link]

- Kryczyk-Poprawa, A. et al.Photostability of Benzophenone Derivatives.Journal of Pharmaceutical and Biomedical Analysis, 2019.

-

Master Organic Chemistry. Benzylic Oxidation.[Link]

Sources

- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ehs.umich.edu [ehs.umich.edu]

- 4. mdpi.com [mdpi.com]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dichloro-4'-piperidinomethyl benzophenone

Welcome to the technical support center for the purification of 2,5-Dichloro-4'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted piperidine from their reaction mixtures. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the highest purity of your target compound.

Section 1: Understanding the Purification Challenge

This section addresses the fundamental questions regarding the separation of piperidine from the benzophenone product.

Q1: Why is it critical to remove unreacted piperidine from my final product?

A1: Complete removal of unreacted starting materials and reagents is a fundamental principle of chemical synthesis, crucial for ensuring product purity and safety. For drug development professionals, this is a matter of stringent regulatory compliance. Residual piperidine can:

-

Interfere with Downstream Reactions: The basic nature of piperidine can neutralize acidic catalysts or participate in unwanted side reactions in subsequent synthetic steps.

-

Complicate Spectroscopic Analysis: Residual piperidine signals in NMR or other analytical techniques can obscure product signals, leading to incorrect structural elucidation and purity assessment.

-

Exhibit Toxicity: Piperidine itself has inherent toxicity, and its presence in a final active pharmaceutical ingredient (API) is strictly controlled by regulatory agencies like the FDA.

Q2: What chemical properties make separating piperidine from 2,5-Dichloro-4'-piperidinomethyl benzophenone difficult?

A2: The primary challenge lies in the similar chemical functionalities of the contaminant (piperidine) and the product. Both molecules contain a basic piperidine ring.

-

Basicity: Piperidine is a strong secondary amine with a conjugate acid pKa of approximately 11.1.[1][2][3] The piperidine moiety on the benzophenone product is also basic, though likely slightly less so due to steric hindrance. This similarity in basicity can complicate purification methods that rely on acid-base chemistry.

-

Solubility: Both piperidine and the product are soluble in a wide range of common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[4] Piperidine is also miscible with water, a property that can be exploited.[4][5] The product, being a larger organic molecule, is expected to have poor water solubility.

Section 2: Purification Strategies: Method Selection

Choosing the right purification strategy is key. The optimal method depends on the scale of your reaction, the level of purity required, and the equipment available.

Decision Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate purification method.

Caption: Decision workflow for selecting a purification method.

Comparison of Purification Methods

| Method | Principle | Pros | Cons | Best For |

| Acid-Base Extraction | Converts basic piperidine into a water-soluble salt.[6][7] | Fast, scalable, inexpensive, removes bulk of piperidine. | May not remove trace amounts; risk of emulsion; product must be acid-stable. | First-pass, large-scale purification. |

| Flash Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel). | High resolution, can remove closely related impurities. | Slower, requires more solvent, potential for product loss on the column. | Achieving high purity; separating non-basic impurities. |

| Recrystallization | Differential solubility in a hot versus cold solvent.[8][9] | Can yield very pure crystalline material, cost-effective at scale. | Product must be a solid; requires finding a suitable solvent system; potential for significant product loss. | Final purification step for solid products. |

Section 3: Detailed Experimental Protocols & Troubleshooting

This section provides step-by-step guides for the most common purification techniques, along with solutions to frequently encountered problems.

Method 1: Acid-Base Extraction

This technique is the most common first step to remove the bulk of unreacted piperidine. The principle is to protonate the basic nitrogen of piperidine with a dilute acid, forming a water-soluble piperidinium salt that partitions into the aqueous layer.[7][10][11]

Caption: Mechanism of removing piperidine via acid-base extraction.

Step-by-Step Protocol:

-

Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

-

Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous citric acid).

-

Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

-

Allow the layers to separate. Drain and discard the lower aqueous layer (confirm layer identity with a drop of water if unsure).

-

Repeat the acid wash (steps 2-4) two more times to ensure complete removal.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[7][12]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

Troubleshooting Q&A:

-

Q: An emulsion formed between the layers that won't separate. What should I do?

-

A: Emulsions are common when basic amines are present. Try adding a small amount of brine (saturated NaCl solution) and gently swirling the funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. If that fails, filtering the entire mixture through a pad of Celite can be effective.

-

-

Q: My product is also basic. Will I lose it to the aqueous layer?

-

A: This is a valid concern. The benzophenone product is significantly less basic than piperidine due to its larger size and steric hindrance. Using a milder acid, such as 5% citric acid or saturated ammonium chloride (NH₄Cl), can selectively protonate the more basic piperidine while leaving the bulk of your product in the organic layer. Always check a small sample of the aqueous layer by TLC to see if you are losing product.

-

Method 2: Flash Column Chromatography

If acid washes are insufficient, or if other non-basic impurities are present, flash chromatography is the method of choice. A key challenge with amine-containing compounds is their tendency to streak on acidic silica gel.[13][14]

Step-by-Step Protocol:

-

Select a Solvent System: Use TLC to determine an appropriate mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.

-

Mitigate Tailing: To prevent streaking, add a small amount of a volatile base like triethylamine (TEA) (typically 0.5-1%) to your mobile phase.[15] This neutralizes the acidic silanol groups on the silica surface, improving peak shape.[13] Alternatively, using an amine-functionalized silica gel column can provide excellent separation without needing a mobile phase modifier.[13][14][15]

-

Prepare the Column: Pack a glass column with silica gel using your chosen mobile phase (with TEA added).

-

Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column. This technique generally results in better separation than loading the sample as a liquid.

-

Elute and Collect: Run the column, collecting fractions. Monitor the elution of your product using TLC.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo.

Troubleshooting Q&A:

-

Q: My compound is streaking badly on the TLC plate, even with TEA.

-

Q: I can't separate my product from a close-running impurity.

-

A: Improve your separation (selectivity) by using a shallower solvent gradient during elution. For example, instead of going from 10% to 50% ethyl acetate in hexane, try a gradient from 10% to 30%. This will increase the retention time but provide better resolution between peaks.

-

Method 3: Recrystallization

For solid products, recrystallization is a powerful final purification step that can yield material of very high purity.[8][9]

Step-by-Step Protocol:

-

Choose a Solvent: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold.[9] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or hexane/ethyl acetate mixtures) to find a suitable one.[17]

-

Dissolve the Solid: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.

-

Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.

-

Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single "seed" crystal of pure product.[18]

-

Complete Crystallization: Once crystals begin to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly, preferably under vacuum.

Section 4: Analytical Verification

Confirming the absence of piperidine is a critical final step.

Q1: How can I use Thin-Layer Chromatography (TLC) to check for piperidine?

A1: Run a TLC of your purified product alongside a piperidine standard. Since piperidine is not UV-active, you will need to use a chemical stain for visualization. A ninhydrin stain is highly effective for detecting secondary amines like piperidine, which will typically appear as reddish or purple spots upon heating.[19][20][21]

Q2: What signals in ¹H NMR confirm the removal of piperidine?

A2: Free piperidine has a very distinct ¹H NMR spectrum. Look for the absence of its characteristic signals in the spectrum of your final product. In CDCl₃, piperidine shows broad multiplets at approximately 2.79 ppm (4H) and 1.55 ppm (6H) .[1][22]

Q3: When should I use more advanced techniques like GC or HPLC?

A3: For drug development and applications requiring quantitative data on residual impurities, HPLC and GC are the standard. These methods can provide high sensitivity and accurate quantification of piperidine content. A Headspace Gas Chromatography (HS-GC) method with a flame ionization detector (FID) is particularly well-suited for detecting volatile residues like piperidine in a less volatile API.[23][24] HPLC methods, often involving pre-column derivatization, can also be developed for sensitive detection.[25]

Final Troubleshooting Flowchart

This flowchart provides a comprehensive guide to troubleshooting the purification process.

Caption: Comprehensive troubleshooting flowchart for purification.

References

-

Piperidine | C5H11N | CID 8082 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

-

Solubility of Piperidine. (n.d.). Solubility of Things. [Link]

-

PIPERIDINE. (n.d.). Ataman Kimya. [Link]

-

TLC stains for amines. (2011, September 4). ChemicalDesk.Com. [Link]

-

Magic Formulas: TLC Stains. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Piperidine. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. [Link]

-

TLC Visualization Reagents. (n.d.). EPFL. [Link]

-

Piperidine. (n.d.). The Merck Index Online. [Link]

-

TLC Stains. (n.d.). [Link]

-

Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

-

Workup for Removing Amines. (n.d.). Organic Chemistry Portal. [Link]

-

Workup: Amines. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

- Rubiralta, M., Giralt, E., & Diez, A. (1991).

-

Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

-

What are the detection methods for piperidine? (2025, July 7). Biosynce. [Link]

-

Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. (n.d.). ResearchGate. [Link]

- Detection method for determining piperidine residue in bulk drug. (n.d.).

-

Acid Washing. (n.d.). UW Madison Center for Limnology. [Link]

-

Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link]

-

Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024, February 28). ACS Publications. [Link]

-

Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). Chemical Note. [Link]

-

Amine workup. (2024, March 12). Reddit. [Link]

-

Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

- Purification of amine reaction mixtures. (n.d.).

-

Acid Wash Protocol (Alegado Lab). (n.d.). protocols.io. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).

-

Recrystallization. (n.d.). [Link]

-

Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. [Link]

-

4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

- Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. [Link]

-

2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. ピペリジン biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rubingroup.org [rubingroup.org]

- 9. mt.com [mt.com]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. Workup [chem.rochester.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. biotage.com [biotage.com]

- 14. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 15. biotage.com [biotage.com]

- 16. teledyneisco.com [teledyneisco.com]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. reddit.com [reddit.com]

- 19. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]

- 20. Magic Formulas [chem.rochester.edu]

- 21. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]

- 22. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 23. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]

- 24. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 25. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Degradation of 2,5-Dichloro-4'-piperidinomethyl benzophenone

Welcome to the technical support center for 2,5-Dichloro-4'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our goal is to help you minimize degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,5-Dichloro-4'-piperidinomethyl benzophenone?

A1: Based on the chemical structure, the primary factors leading to the degradation of 2,5-Dichloro-4'-piperidinomethyl benzophenone are exposure to light (photodegradation), strong oxidizing agents, high temperatures, and extreme pH conditions (acidic or basic hydrolysis). Each of these factors can initiate different degradation pathways, affecting the benzophenone core, the piperidine ring, or the methylene bridge.

Q2: What are the recommended storage conditions for 2,5-Dichloro-4'-piperidinomethyl benzophenone to ensure its stability?